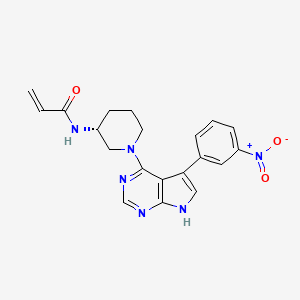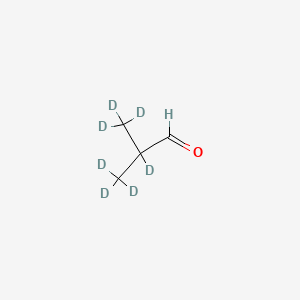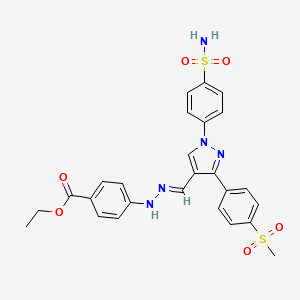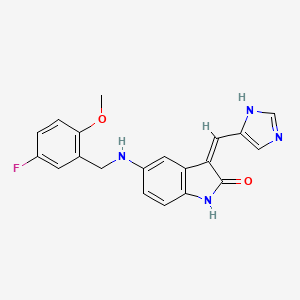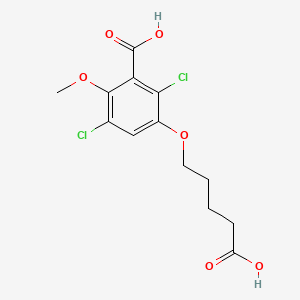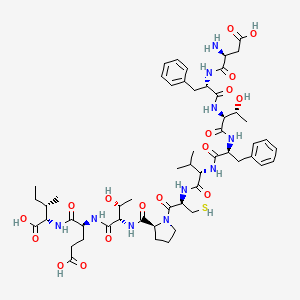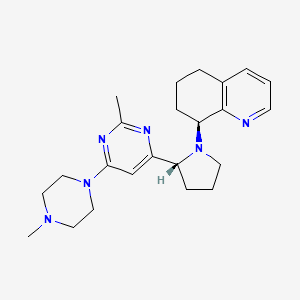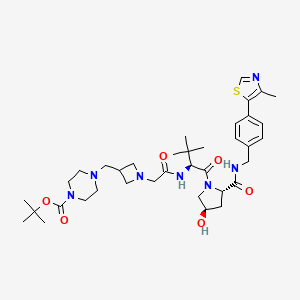
E3 ligase Ligand-Linker Conjugate 35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 35 is a heterobifunctional molecule that plays a crucial role in the field of targeted protein degradation. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects this ligand to a target protein-binding moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 35 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This often involves the use of protecting groups, coupling reactions, and purification steps.
Linker Attachment: The synthesized ligand is then attached to a linker molecule. The linker is chosen based on its ability to provide the appropriate spatial orientation and flexibility for the conjugate.
Conjugation: The final step involves the conjugation of the ligand-linker complex to the target protein-binding moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis equipment, large-scale purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
E3 ligase Ligand-Linker Conjugate 35 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein.
Substitution Reactions: The linker attachment and conjugation steps often involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ligand or linker.
Common Reagents and Conditions
Reagents: Common reagents include coupling agents (e.g., EDC, DCC), protecting groups (e.g., Boc, Fmoc), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major product formed from these reactions is the fully functional this compound, which is capable of inducing the degradation of the target protein via the ubiquitin-proteasome system .
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 35 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of E3 ligase Ligand-Linker Conjugate 35 involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways that regulate protein degradation .
Comparaison Avec Des Composés Similaires
E3 ligase Ligand-Linker Conjugate 35 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: These compounds also target the VHL E3 ligase and are used in PROTAC technology.
Cereblon (CRBN) Ligand-Linker Conjugates: These conjugates target the CRBN E3 ligase and are commonly used in the development of immunomodulatory drugs.
MDM2 Ligand-Linker Conjugates: These compounds target the MDM2 E3 ligase and are used in cancer therapy to degrade oncogenic proteins.
Uniqueness
This compound is unique in its specific ligand and linker design, which provides optimal binding affinity and stability for the formation of the ternary complex. This enhances its efficiency in inducing targeted protein degradation compared to other similar compounds .
Propriétés
Formule moléculaire |
C37H55N7O6S |
|---|---|
Poids moléculaire |
725.9 g/mol |
Nom IUPAC |
tert-butyl 4-[[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C37H55N7O6S/c1-24-31(51-23-39-24)27-10-8-25(9-11-27)17-38-33(47)29-16-28(45)21-44(29)34(48)32(36(2,3)4)40-30(46)22-42-19-26(20-42)18-41-12-14-43(15-13-41)35(49)50-37(5,6)7/h8-11,23,26,28-29,32,45H,12-22H2,1-7H3,(H,38,47)(H,40,46)/t28-,29+,32-/m1/s1 |
Clé InChI |
BTQMWSHQHAIAMW-VQCQPQSOSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


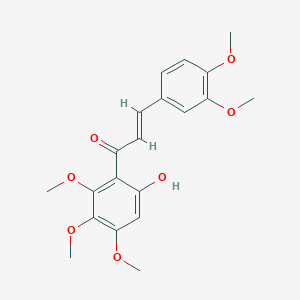
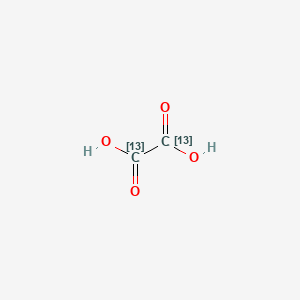
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

